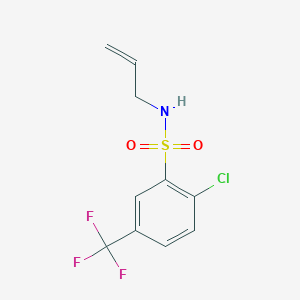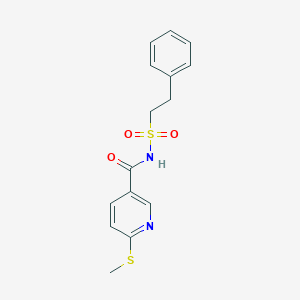![molecular formula C10H9F2N3O B2376823 2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1250573-06-8](/img/structure/B2376823.png)
2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. The compound “2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” contains a triazole ring and a hydroxyl group, which suggests that it might undergo reactions typical for these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as boiling point, density, solubility, and acidity. For “this compound”, these specific properties are not available in the searched resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Process Development
- The compound is utilized in the synthesis of Voriconazole, a broad-spectrum antifungal agent. Notably, its diastereocontrol is examined by varying pyrimidine substitution and metalation reaction conditions (Butters et al., 2001).
Analytical Method Development
- A method has been developed for the quantitative determination of genotoxic impurities and precursors in fluconazole, a related compound, using liquid chromatography–tandem mass spectrometry (Devanna & Reddy, 2016).
Mass Spectrometry Analysis
- Normal phase liquid chromatography combined with particle beam mass spectrometry is applied for analyzing fluconazole and related intermediates, such as UK-51060 (Creaser et al., 1997).
Synthesis of Analogues
- New propanol derivatives analogous to fluconazole have been synthesized, indicating the versatility of this compound in creating new pharmaceutical agents (Heravi & Motamedi, 2004).
Radiochemistry Studies
- The synthesis of 18F-labeled fluconazole for positron emission tomography studies in rabbits shows the application of this compound in advanced imaging techniques (Livni et al., 1992).
Spectroscopic and Theoretical Studies
- Density functional theory (DFT) studies and spectroscopic analysis of a novel triazole derivative, indicating its use in understanding molecular properties and interactions (Zacharias et al., 2018).
Antifungal Activity Evaluation
- Synthesis of 1,2,3-triazole derivatives and evaluation of their in vitro antifungal activity against various Candida strains, demonstrating its potential in developing antifungal therapies (Lima-Neto et al., 2012).
Potential in Antiviral Research
- Synthesis and evaluation of thiadiazole-based molecules containing 1,2,3-triazole moiety against COVID-19 main protease, highlighting its potential role in antiviral research (Rashdan et al., 2021).
Discovery of Antifungal Agents
- The discovery process of fluconazole, an antifungal agent, outlines the research strategies and pharmacokinetic characteristics involved in developing such compounds (Richardson et al., 1990).
Molecular Docking and Synthesis Studies
- Molecular docking and synthesis of novel triazole derivatives, indicating the use of computational methods in the design of potential antifungal agents (Yu et al., 2013).
Wirkmechanismus
Target of Action
It’s known that this compound is an important fine chemical intermediate used in organic synthesis and pharmaceutical research .
Biochemical Pathways
As an intermediate in organic synthesis, it’s likely involved in various biochemical reactions, but the downstream effects of these reactions would depend on the specific context of its use .
Pharmacokinetics
Given its chemical structure, it’s likely that it has good solubility in organic solvents , which could potentially impact its bioavailability.
Result of Action
As an intermediate in organic synthesis, its effects would likely depend on the specific compounds it’s used to synthesize .
Action Environment
It’s known that it should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen could potentially affect its stability.
Eigenschaften
IUPAC Name |
2-[1-(2,3-difluorophenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-8-2-1-3-9(10(8)12)15-6-7(4-5-16)13-14-15/h1-3,6,16H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJBASBTSKYYHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2376740.png)
![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2376741.png)
![Methyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2376742.png)
![(6-Chloropyridin-3-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2376744.png)

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate](/img/structure/B2376750.png)
![N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2376752.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2376754.png)
![N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2376756.png)
![[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2376757.png)
![4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride](/img/structure/B2376758.png)

![Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B2376763.png)
